4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic system known for its pharmacological relevance. The ethyl linker connects the triazolo-pyridazine moiety to a 4-methoxybenzamide group, which may contribute to hydrogen bonding and target interactions.
Properties
IUPAC Name |
4-methoxy-N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-16-5-3-4-6-18(16)15-31-22-12-11-20-25-26-21(28(20)27-22)13-14-24-23(29)17-7-9-19(30-2)10-8-17/h3-12H,13-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEVIICIKHGKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
If you need further clarification or have any other requests, feel free to ask!
: Reactions at the benzylic position (video) | Khan Academy : 16.6: Multistep Synthesis - Chemistry LibreTexts : Benchchem - 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide : Benchchem - 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide : [EvitaChem - 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](https://www.evitachem.com/product/evt-282
Biological Activity
4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS Number: 872996-21-9) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological effects of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H23N5O2S
- Molecular Weight : 433.53 g/mol
- IUPAC Name : 4-methoxy-N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
The biological activity of 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has been attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of bulky hydrophobic groups is thought to enhance their efficacy against pathogens like Escherichia coli and Bacillus subtilis .
- Antiproliferative Effects : Research has demonstrated that derivatives of triazole and pyridazine exhibit antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). In vitro assays showed that the compound could inhibit cell growth at micromolar concentrations .
- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For instance, analogs have shown inhibition of DNA gyrase ATPase activity .
Biological Assays and Efficacy
The efficacy of 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has been evaluated across various biological assays:
| Assay Type | Target | Efficacy |
|---|---|---|
| Antimicrobial | E. coli, B. subtilis | Significant inhibition observed |
| Antiproliferative | MCF-7, HCT116 | IC50 values in the micromolar range |
| Enzyme Inhibition | DNA gyrase | Potent inhibition in vitro |
Case Studies
- Anticancer Activity : In a study evaluating new hybrid molecules containing triazole moieties, compounds similar to 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide demonstrated substantial cytotoxicity against human cancer cell lines. The study highlighted that structural modifications could enhance activity .
- Antimicrobial Studies : A comprehensive analysis on benzotriazole derivatives revealed that structural features significantly influence antimicrobial potency. The introduction of hydrophobic groups was crucial for enhancing the activity against various pathogens .
Scientific Research Applications
Research indicates that compounds containing the triazole ring exhibit a wide range of biological activities, including:
- Antimicrobial Properties : 1,2,4-triazole derivatives have been shown to possess significant antibacterial and antifungal activities. Studies have indicated that derivatives can inhibit various strains of bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Antitubercular Activity : The structural similarity to known anti-tubercular agents suggests potential efficacy against Mycobacterium tuberculosis. Compounds with similar frameworks have demonstrated significant activity against this pathogen, indicating that 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may also be effective in this area .
- Anticancer Potential : Some studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. The presence of specific substituents can enhance their ability to induce apoptosis in cancer cells. Further research is required to establish the detailed mechanisms and efficacy of this compound in cancer therapy.
Case Studies
Several case studies have highlighted the effectiveness of triazole-containing compounds:
- Antimicrobial Efficacy : A study demonstrated that certain triazole derivatives exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
- Anti-Tubercular Activity : Research involving structurally similar compounds showed promising results against Mycobacterium tuberculosis, with some derivatives achieving IC50 values in the low micromolar range. This suggests that modifications to the triazole structure could lead to new anti-tubercular agents .
- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects on human cell lines revealed that certain derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyridazine Derivatives
Compound from :
- Structure : 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide.
- Key Differences :
- Position 6 substituent: Methoxy group (electron-donating) vs. 2-methylbenzyl thioether (bulky, lipophilic) in the target compound.
- Linker and terminal group: Butanamide chain with a thiazolyl-pyridinyl group vs. ethyl-linked benzamide in the target.
- The thiazolyl-pyridinyl terminal group could enhance π-π stacking in target proteins .
Pyridazine-Based Analogues ()
Examples :
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
- Key Differences: Core structure: Simple pyridazine vs. fused triazolo-pyridazine in the target. Substituents: Phenethylamino-benzoate esters vs. thioether-benzamide in the target.
- Implications: The triazolo ring in the target compound likely increases rigidity and metabolic stability compared to non-fused pyridazines. The benzamide group may offer better hydrolytic stability than ester-based analogues .
Benzamide-Containing Analogues ()
Compound from :
- Structure: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide.
- Key Differences: Core: Thieno[2,3-d]pyrimidine vs. triazolo-pyridazine. Substituents: Trifluoromethylphenoxy (electron-withdrawing) vs. 2-methylbenzyl thioether.
- Implications: The thieno-pyrimidine core may confer distinct electronic properties, while the trifluoromethyl group enhances metabolic resistance. The target’s thioether could improve solubility relative to the phenoxy group .
Compound from :
- Structure : 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide.
- Key Differences :
- Core: Isoxazole-methoxybenzamide vs. triazolo-pyridazine-thioether.
- Substituents: Methylpyridinyl vs. ethyl-linked benzamide.
- Implications : The isoxazole ring may engage in dipole interactions, while the pyridinyl group could enhance basicity compared to the target’s neutral benzamide .
Thioether-Linked Analogues ()
Example :
- Structure : 863594-60-9/2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide.
- Key Differences :
- Core: Thiazolo-pyridine vs. triazolo-pyridazine.
- Substituents: Fluorobenzenesulfonamide vs. benzamide-thioether.
- Implications : The sulfonamide group may increase acidity and hydrogen-bonding capacity, differing from the benzamide’s neutral character. The thiazolo-pyridine core could exhibit distinct electronic profiles .
Comparative Data Table
Research Findings and Implications
- Triazolo-Pyridazine Derivatives: The fused triazolo ring in the target compound likely enhances binding to ATP pockets in kinases compared to non-fused pyridazines .
- Thioether vs. Ether/Oxygen Links : The 2-methylbenzyl thioether in the target may improve membrane permeability over oxygen-linked analogues (e.g., methoxy in ) due to increased lipophilicity .
- Benzamide Terminal Group : The 4-methoxybenzamide moiety could offer balanced solubility and target engagement compared to sulfonamides () or ester-based termini () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
